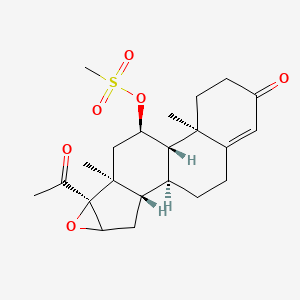
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate, also known as EHPM, is a synthetic steroid hormone that has been used extensively in scientific research. It is a potent agonist of the progesterone receptor and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate acts as an agonist of the progesterone receptor, binding to the receptor and activating its downstream signaling pathways. The progesterone receptor is a transcription factor that regulates the expression of genes involved in a variety of physiological processes, including cell proliferation, differentiation, and apoptosis. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been shown to activate the progesterone receptor in a dose-dependent manner and to induce the expression of progesterone-responsive genes.
Biochemical and Physiological Effects
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and to induce apoptosis in endometrial cancer cells. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate in lab experiments is its high potency and selectivity for the progesterone receptor. This allows researchers to study the effects of progesterone specifically, without interference from other hormones or signaling pathways. However, one limitation of using 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is its relatively low yield in the synthesis process, which can make it expensive to use in large quantities.
Orientations Futures
There are several potential future directions for research on 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate. One area of interest is its potential use as a therapeutic agent for breast cancer and endometrial cancer. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate could be used as a tool to study the role of the progesterone receptor in other physiological and pathological processes, such as inflammation and wound healing.
Conclusion
In conclusion, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is a synthetic steroid hormone that has been used extensively in scientific research as a tool to study the progesterone receptor. It has a variety of biochemical and physiological effects and has potential applications as a therapeutic agent for cancer and neurological disorders. While there are limitations to its use in lab experiments, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate remains an important tool for researchers studying the role of the progesterone receptor in various physiological and pathological processes.
Méthodes De Synthèse
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate can be synthesized from progesterone via a two-step process. The first step involves the epoxidation of progesterone at the 16|A,17-E double bond using m-chloroperbenzoic acid. The resulting epoxide is then hydrolyzed to yield 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate. The yield of this process is typically around 50%.
Applications De Recherche Scientifique
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been used extensively in scientific research as a tool to study the progesterone receptor. It has been used to investigate the role of the progesterone receptor in various physiological and pathological processes, including pregnancy, breast cancer, and endometrial cancer. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has also been used to study the effects of progesterone on the central nervous system, including its role in anxiety, depression, and cognition.
Propriétés
IUPAC Name |
[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUMPQEMYLHK-AATWHPGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)


